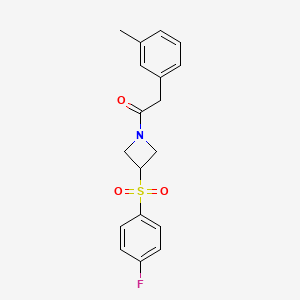
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of azetidinone derivatives that have been found to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. The compound has also been found to interact with certain receptors in the brain, such as the GABA-A receptor, which is responsible for regulating neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins. The compound has also been found to exhibit anticonvulsant properties by interacting with the GABA-A receptor in the brain. Additionally, it has been found to exhibit potential anticancer activity by inducing cell death in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone in lab experiments is its potential to exhibit significant pharmacological activities. The compound has been extensively studied for its potential applications in the treatment of various diseases, making it a valuable tool for researchers in the field of medicine. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone. One potential direction is the further exploration of its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is the study of its potential anticancer activity against other types of cancer cells. Additionally, the development of new derivatives of this compound with improved pharmacological properties is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of m-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine to obtain the intermediate product. The final product is obtained by reacting the intermediate product with azetidinone in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone has been found to exhibit significant pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potential anticancer activity against certain types of cancer cells. The compound has been extensively studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13-3-2-4-14(9-13)10-18(21)20-11-17(12-20)24(22,23)16-7-5-15(19)6-8-16/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSWNATSCPTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylsulfanyl-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2454907.png)
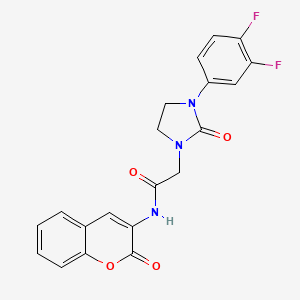

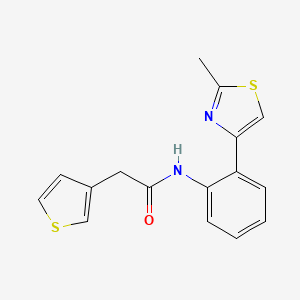
![2-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2454915.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
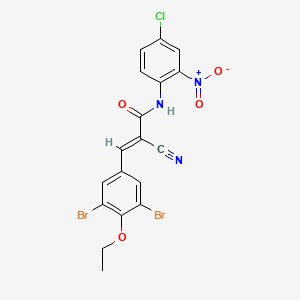
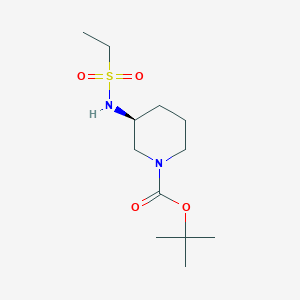
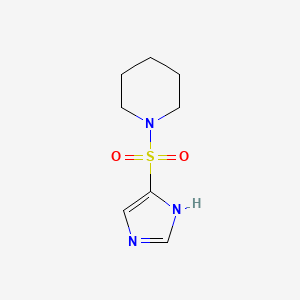
triazin-4-one](/img/structure/B2454923.png)
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)
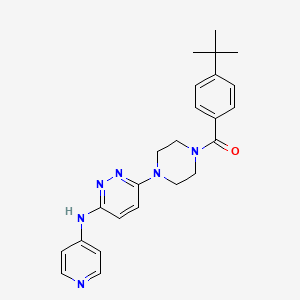

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)